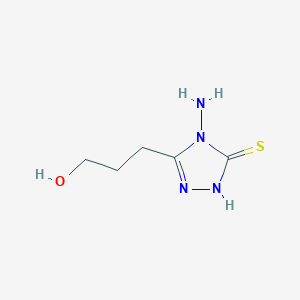

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL

描述

属性

IUPAC Name |

4-amino-3-(3-hydroxypropyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4OS/c6-9-4(2-1-3-10)7-8-5(9)11/h10H,1-3,6H2,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUWIPRZVITIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNC(=S)N1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598866 | |

| Record name | 4-Amino-5-(3-hydroxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828295-64-3 | |

| Record name | 4-Amino-5-(3-hydroxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method 1: Reaction of Thiocarbohydrazide with Carboxylic Acid

One of the primary methods for synthesizing 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL involves the reaction of thiocarbohydrazide with a carboxylic acid. This method is advantageous due to its straightforward approach and relatively high yields.

- Reagents : Thiocarbohydrazide and a suitable carboxylic acid.

- Solvent : An organic solvent (e.g., ethanol) is used to facilitate the reaction.

- Conditions : The mixture is heated under reflux for several hours.

- Isolation : The product is isolated by cooling the reaction mixture and precipitating the solid product.

Method 2: One-Pot Multicomponent Reaction

A novel one-pot multicomponent reaction has also been reported for synthesizing this compound, which simplifies the process by combining multiple steps into one.

- Reagents : A mixture of thiocarbohydrazide, an aldehyde (e.g., benzaldehyde), and a suitable base (e.g., potassium hydroxide).

- Conditions : The reaction is conducted at room temperature with stirring for a specific time period.

- Isolation : The crude product is filtered and purified through recrystallization.

- Yields can reach up to 90%, making this method highly efficient.

- The final product can be characterized using NMR and elemental analysis.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of the two preparation methods discussed:

| Method | Reagents | Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|---|

| Reaction with Carboxylic Acid | Thiocarbohydrazide + Carboxylic Acid | Reflux in ethanol | 60 - 80 | NMR, IR, Mass Spectrometry |

| One-Pot Multicomponent | Thiocarbohydrazide + Aldehyde + Base | Room temp, stirring | Up to 90 | NMR, Elemental Analysis |

生物活性

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL is a compound that exhibits significant biological activity due to its unique structural features, including the presence of both amino and mercapto functional groups. These functionalities are crucial for the compound's reactivity and interaction with biological targets. This article reviews the biological activities associated with this compound, including its antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound consists of a triazole ring linked to a propan-1-ol moiety, which enhances its solubility and biological interactions. Its key structural components include:

- Amino group : Contributes to hydrogen bonding and increases polarity.

- Mercapto group : Involved in redox reactions and can form disulfide bonds.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

| Klebsiella pneumoniae | 2.0 |

Antifungal Activity

The compound also demonstrates antifungal properties:

- It has shown activity against Candida albicans, with MIC values reported around 1 mg/mL. This suggests potential for therapeutic applications in treating fungal infections .

Anticancer Potential

Preliminary studies suggest that derivatives of the triazole class may possess anticancer activity:

- In vitro tests indicated that certain derivatives could inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.

- Cell Membrane Disruption : The mercapto group can interact with membrane proteins, leading to leakage of cellular contents.

- Reactive Oxygen Species (ROS) Generation : The amino and mercapto groups can contribute to oxidative stress in cells, which may be leveraged in anticancer strategies.

Case Studies

Several case studies have highlighted the potential of triazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study tested a series of triazole derivatives against clinical isolates of fungi and bacteria. The results indicated that modifications to the triazole ring significantly enhanced antimicrobial activity .

- Anticancer Activity Assessment : Another research project evaluated the cytotoxic effects of various triazole compounds on cancer cell lines, demonstrating promising results for further development into therapeutic agents .

科学研究应用

Biological Applications

-

Antimicrobial Activity

- Research indicates that compounds containing the triazole moiety exhibit broad-spectrum antimicrobial properties. For instance, derivatives of 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)propan-1-OL have shown efficacy against various bacterial strains, including Escherichia coli and Candida albicans . The presence of the mercapto group is believed to enhance this activity by facilitating interactions with microbial enzymes.

-

Antioxidant Properties

- The compound has demonstrated significant antioxidant capabilities. In vitro assays have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in biological systems . The antioxidant activity is essential for developing therapeutic agents aimed at conditions like cancer and cardiovascular diseases.

-

Anticancer Potential

- Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The triazole ring is known to interact with biological targets involved in cell proliferation and apoptosis . Further research into its mechanism could lead to the development of novel anticancer therapies.

Agricultural Applications

- Fungicides

- Plant Growth Regulators

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The ability to modify its structure leads to the creation of numerous derivatives with potentially enhanced biological activities .

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Amino-5-thioltriazole | Contains amino and thiol groups | Primarily used for antimicrobial activity |

| 5-Mercapto-1H-tetrazole | Features a tetrazole ring | Known for distinct anti-inflammatory properties |

| 3-Aminoquinoline | Contains an amino group on a quinoline structure | Exhibits unique antimalarial activity |

The ability to synthesize derivatives allows researchers to explore various pharmacological profiles, potentially leading to the discovery of new therapeutic agents.

化学反应分析

Synthetic Pathways and Cyclization Reactions

The synthesis of derivatives often involves cyclization and functional group transformations:

- Hydrazide Formation : Reaction with hydrazine hydrate converts ester intermediates into hydrazides, enabling further condensation with aldehydes or ketones .

- Cyclization with Thiourea : The triazole-thione core can form via cyclization of thiourea derivatives under basic conditions, yielding 52–88% of triazolethiones .

Example Reaction Pathway :

textEthyl 2-(4-acetamido-phenoxy)acetate → Hydrazinolysis → Thiosemicarbazide → Cyclization → 1,2,4-Triazole-3-thione[1]

Mercapto Group (-SH) Reactions

The thiol group participates in nucleophilic substitutions and redox reactions:

- Disulfide Formation : Oxidation of -SH to -S-S- under mild oxidative conditions .

- Alkylation : Reacts with alkyl halides (e.g., ethyl chloroacetate) to form thioether linkages .

Table 1: Alkylation Reactions with Ethyl Chloroacetate

| Product | Yield (%) | Conditions |

|---|---|---|

| Ethyl thioacetate derivative | 80 | DMF, triethylamine, RT |

| Hydrazide intermediate | 94 | Propan-2-ol, 60°C |

Amino Group (-NH2) Reactions

The amino group undergoes condensation and Schiff base formation:

- Schiff Base Synthesis : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) to form hydrazones .

- Mannich Reactions : Forms Mannich bases with formaldehyde and secondary amines, enhancing antimicrobial activity .

Example :

textTriazolethione + Isatin → Hydrazone derivative (IC₅₀: 12 μM against melanoma)[3]

Hydroxyl Group (-OH) Reactivity

The propanol side chain enables esterification and etherification:

- Esterification : Reacts with acyl chlorides or anhydrides to form esters .

- Ether Synthesis : Forms ethers under Williamson conditions, though this is less documented in literature.

Table 2: Esterification with Succinic Anhydride

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Succinic anhydride | N-Guanidinosuccinimide | 75–90 | Microwave irradiation |

Coordination Chemistry

The triazole-thiol moiety acts as a ligand for transition metals:

- Metal Complexation : Forms stable complexes with Ni(II), Cu(II), and Zn(II), characterized by IR and NMR .

- Catalytic Applications : Palladium complexes (e.g., 71b , 71c ) show enhanced cytotoxicity against MCF-7 cells (IC₅₀: 8.2 μM) .

Key Reaction :

textTriazolethione + K₂[PdCl₄] → Pd complex (82% yield, Scheme 18)[1]

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological applications:

- Anticancer Hybrids : Coupling with coumarin or pyrazole moieties improves activity against pancreatic carcinoma (Panc-1) .

- Antimicrobial Agents : Thiazolidinone derivatives show MIC values of 0.5–2 mg/mL against E. coli and S. aureus .

Mechanistic Insights

相似化合物的比较

Key Observations:

Phenol vs. Propanol Substituents: The phenolic derivative (2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol) exhibits stronger π–π stacking interactions in solid-state structures due to the aromatic ring, enhancing stability in metal complexes . In contrast, the propanol derivative offers superior solubility in alcohols and water .

Thiol vs. Sulfanylidene: The sulfanylidene derivative (3-(4-amino-5-sulfanylidene-4H-1,2,4-triazol-3-yl)propan-1-one) forms more rigid coordination geometries with metals, as the sulfur atom participates in resonance stabilization .

Methanol vs. Propanol Side Chains: The methanol analog has a shorter alkyl chain, reducing steric hindrance during ligand-metal binding but limiting solubility in nonpolar solvents .

Reactivity and Metal Coordination

- Schiff Base Formation: The target compound reacts with aldehydes (e.g., salicylaldehyde, 1-naphthaldehyde) to form Schiff base ligands. These ligands exhibit higher chelating efficiency compared to those derived from 2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol due to the flexibility of the propanol chain .

- Metal Complex Stability: Cu(II) complexes of the propanol derivative show higher thermodynamic stability (log β = 12.3) than those of the phenolic analog (log β = 10.8) . This is attributed to the propanol group’s ability to stabilize the complex via hydrogen bonding.

常见问题

Q. What are the established synthetic routes for 3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)propan-1-ol, and how do reaction conditions vary with amine nucleophilicity?

Two primary synthetic pathways are documented:

- Pathway 1 : Begins with N-guanidinosuccinimide formation, followed by microwave-assisted reaction with aliphatic amines (primary/secondary) to open the succinimide ring and cyclize the 1,2,4-triazole. This method fails for aromatic amines due to low nucleophilicity .

- Pathway 2 : Starts with N-arylsuccinimide synthesis, followed by reaction with aminoguanidine hydrochloride under microwave irradiation. This accommodates less nucleophilic aromatic amines . Reaction optimization requires adjusting microwave parameters (e.g., power, time) and solvent systems based on amine reactivity.

Q. What computational or experimental methods predict biological activity of novel triazole derivatives pre-synthesis?

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using software like Schrödinger .

- In Silico ADMET : Predict pharmacokinetics (e.g., BBB permeability) with tools like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。